molecular formula C17H21BrO3 B14705271 2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate CAS No. 19835-71-3

2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate

Cat. No.: B14705271
CAS No.: 19835-71-3
M. Wt: 353.2 g/mol
InChI Key: JQFKHNGNFAMEGB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate is an organic compound that features a bromophenyl group attached to an oxoethyl group, which is further connected to a cyclooctanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate typically involves the reaction of 4-bromobenzaldehyde with cyclooctanone in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The use of solvents such as ethanol or methanol can facilitate the reaction, and purification is often achieved through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, extraction, and crystallization to ensure high purity and yield of the final product. Advanced techniques like continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl group may form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the rest of the structure.

    N-(4-Bromophenyl)furan-2-carboxamide: Contains a bromophenyl group attached to a furan ring.

    (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Features a bromophenyl group linked to a pyrazole moiety .

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate is unique due to its combination of a bromophenyl group with a cyclooctanecarboxylate moiety, which imparts distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

19835-71-3

Molecular Formula

C17H21BrO3

Molecular Weight

353.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] cyclooctanecarboxylate

InChI

InChI=1S/C17H21BrO3/c18-15-10-8-13(9-11-15)16(19)12-21-17(20)14-6-4-2-1-3-5-7-14/h8-11,14H,1-7,12H2

InChI Key

JQFKHNGNFAMEGB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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